2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
This compound belongs to the thieno[3,4-c]pyrazol-3-yl benzamide class, characterized by a fused thieno-pyrazole core substituted with an o-tolyl group (ortho-methylphenyl) at position 2 and a 2-ethoxybenzamide moiety at position 2. The ethoxy group and the sulfoxide (5-oxido) functionalize the heterocyclic system, influencing electronic properties and solubility. Such derivatives are frequently explored as autotaxin inhibitors, targeting lipid signaling pathways implicated in fibrosis and cancer .
Properties
IUPAC Name |
2-ethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-3-27-19-11-7-5-9-15(19)21(25)22-20-16-12-28(26)13-17(16)23-24(20)18-10-6-4-8-14(18)2/h4-11H,3,12-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWWOADYSGKMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Benzamide Moiety
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6)
- Structural Differences : Replaces the ethoxy group with a bromine atom at the benzamide’s para position and substitutes o-tolyl with p-tolyl (para-methylphenyl).
- p-Tolyl vs. o-Tolyl: The para-methyl group may alter steric interactions in binding pockets, affecting inhibitor potency .
3,4-Diethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Structural Differences : Features diethoxy substituents at positions 3 and 4 of the benzamide ring.
- Steric Hindrance: Bulkier substituents may impede binding to autotaxin’s active site .
Core Heterocycle Modifications
N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide
- Structural Differences: Replaces the thieno-pyrazole core with a 1,3,4-thiadiazole ring and lacks the sulfoxide group.
- Impact: Planarity and Hydrogen Bonding: The thiadiazole’s planar structure facilitates intermolecular N–H···N hydrogen bonds (e.g., dimer stabilization via N6–H6···N3 interactions ). Electronic Effects: Thiadiazole’s electron-deficient nature contrasts with the sulfoxide-containing thieno-pyrazole, altering charge distribution and binding affinity.
- Synthesis: Prepared via benzoylation of 5-amino-2-ethoxy-1,3,4-thiadiazole using triethylamine and benzoyl chloride .
Data Tables
Table 1: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
